molecular formula C11H21NO B8622789 1-Cyclopentylamino-1-(hydroxymethyl)cyclopentane

1-Cyclopentylamino-1-(hydroxymethyl)cyclopentane

Cat. No.: B8622789
M. Wt: 183.29 g/mol
InChI Key: ZZTBVSUZGIVWCN-UHFFFAOYSA-N
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Description

1-Cyclopentylamino-1-(hydroxymethyl)cyclopentane is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

[1-(cyclopentylamino)cyclopentyl]methanol

InChI

InChI=1S/C11H21NO/c13-9-11(7-3-4-8-11)12-10-5-1-2-6-10/h10,12-13H,1-9H2

InChI Key

ZZTBVSUZGIVWCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2(CCCC2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chloro-2-methylaniline was converted to the 3-chloro-2-methylformanilide according to Method A3a, Step 1. The formanilide was converted to 3-chloro-2-methylphenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4. 1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(thioacetylmethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 3-chloro-2-methylphenyl isocyanide dichloride according to Method C6c to afford 2-(3-chloro-2-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
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[Compound]
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3-chloro-2-methylformanilide
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[Compound]
Name
3-chloro-2-methylphenyl isocyanide dichloride
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Synthesis routes and methods II

Procedure details

2,3-Dichloroaniline was converted to the 2,3-dichloroformanilide according to Method A3a, Step 1. The formanilide was converted to 2,3-dichlorophenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4.1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(acetylthiomethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 2,3-dichlorophenyl isocyanide dichloride according to Method C6c to afford 2-(2,3-dichlorophenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
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2,3-dichloroformanilide
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[Compound]
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2,3-dichlorophenyl isocyanide dichloride
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Synthesis routes and methods III

Procedure details

2,3-Dichloro-4-methylaniline was converted to the 2,3-dichloro-4-methylformanilide according to Method A3a, Step 1. The formanilide was converted to 2,3-dichloro-4-methylphenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4.1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(thioacetylmethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 2,3-dichloro-4-methylphenyl isocyanide dichloride according to Method C6c to afford 2-(2,3-dichloro-4-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
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0 (± 1) mol
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[Compound]
Name
2,3-dichloro-4-methylformanilide
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[Compound]
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2,3-dichloro-4-methylphenyl isocyanide dichloride
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Synthesis routes and methods IV

Procedure details

To a solution of 6-aza-12-oxadispiro[4.1.4.2]tridecane (124 g, 0.69 mol) dissolved in EtOH (600 mL) held at −13° C. with an ice/MeOH bath was added NaBH4 (38 g, 1.0 mol, 1.45 equiv.) in portions at a rate that the temp. did not exceed 10° C. (approximately 30 min.). The reaction mixture was allowed to warm to room temp. and stirred overnight. The reaction mixture was diluted with water (500 mL) and concentrated under reduced pressure. The residual paste was separated between EtOAc (1 L) and water (600 mL). The organic layer was dried (Na2SO4) and concentrated under reduced pressure to yield 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane as a white powder (107 g, 85%): 1H NMR (CDCl3) δ1.23-1.28 (m, 2H), 1.46-1.57 (m, 8H), 1.58-1.69 (m, 4H), 1.82-1.86 (m, 2H), 2.94-3.06 (m, 1H,), 3.30 (s, 2H).
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124 g
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600 mL
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38 g
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500 mL
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